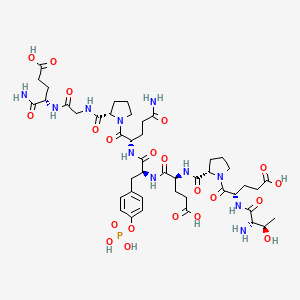![molecular formula C18H23ClN2 B583142 10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity) CAS No. 99786-08-0](/img/structure/B583142.png)
10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity) is a chemical compound used primarily in biochemical and proteomics research. It is known for its specific molecular structure, which includes a dimethylamino group attached to a propyl chain, linked to an acridan moiety. This compound is often utilized as an impurity standard in various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride typically involves the following steps:
Formation of the Acridan Core: The acridan core is synthesized through a series of cyclization reactions involving aromatic precursors.
Attachment of the Propyl Chain: The propyl chain with a dimethylamino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to form the acridan core and attach the propyl chain.
Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Conversion to Hydrochloride Salt: The final product is converted to its hydrochloride form and dried to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
10-[3-(Dimethylamino)propyl]acridan Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridan moiety to acridine.
Substitution: Nucleophilic substitution reactions can modify the dimethylamino group or the propyl chain.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base.
Major Products
Oxidation Products: N-oxides of the acridan moiety.
Reduction Products: Acridine derivatives.
Substitution Products: Modified acridan compounds with different substituents on the propyl chain.
Wissenschaftliche Forschungsanwendungen
10-[3-(Dimethylamino)propyl]acridan Hydrochloride is widely used in scientific research, including:
Chemistry: As a standard for impurity analysis in synthetic chemistry.
Biology: In studies involving protein-ligand interactions and enzyme kinetics.
Medicine: As a reference compound in pharmaceutical research.
Industry: In the development of analytical methods for quality control.
Wirkmechanismus
The mechanism of action of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acridan moiety can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-[3-(Dimethylamino)propyl]acridan Hydrochloride-d6: A deuterated analog used for isotopic labeling studies.
10-[3-(Dimethylamino)propyl]acridine Hydrochloride: A structurally similar compound with an acridine moiety instead of acridan.
Uniqueness
10-[3-(Dimethylamino)propyl]acridan Hydrochloride is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its use as an impurity standard and in proteomics research highlights its importance in analytical applications.
Eigenschaften
IUPAC Name |
3-(9H-acridin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19(2)12-7-13-20-17-10-5-3-8-15(17)14-16-9-4-6-11-18(16)20;/h3-6,8-11H,7,12-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQNCXHNDUNMOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)

![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)


![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)
